REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]([Cl:13])([Cl:12])[Cl:11])[N:7]=[C:6](C(Cl)(Cl)Cl)[N:5]=2)[CH2:3][CH2:2]1.[NH3:18]>O1CCCC1.O>[NH2:18][C:6]1[N:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[N:9]=[C:8]([C:10]([Cl:13])([Cl:12])[Cl:11])[N:7]=1
|
Name
|
2-cyclopropyl-4,6-bis-trichloromethyl-1,3,5-triazine
|
Quantity
|
71.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
at room temperature are added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the formed emulsion is extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ether phases are collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue crystallises
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)C1CC1)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |